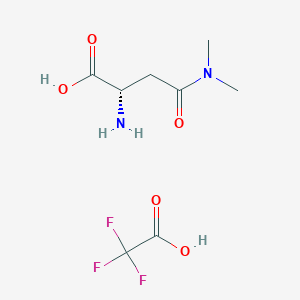
(2S)-2-amino-3-(dimethylcarbamoyl)propanoicacid,trifluoroaceticacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (2S)-2-amino-3-(dimethylcarbamoyl)propanoic acid, trifluoroacetic acid is a complex organic molecule that combines an amino acid derivative with trifluoroacetic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-3-(dimethylcarbamoyl)propanoic acid, trifluoroacetic acid typically involves the protection of the amino group followed by the introduction of the dimethylcarbamoyl group. The process may include the following steps:
Protection of the Amino Group: The amino group is protected using a suitable protecting group such as tert-butyloxycarbonyl (Boc).
Introduction of the Dimethylcarbamoyl Group: The protected amino acid is then reacted with dimethylcarbamoyl chloride in the presence of a base such as triethylamine.
Deprotection: The protecting group is removed to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
The compound (2S)-2-amino-3-(dimethylcarbamoyl)propanoic acid, trifluoroacetic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The carbamoyl group can be reduced to form amines.
Substitution: The trifluoroacetic acid moiety can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis.
Biology
In biological research, (2S)-2-amino-3-(dimethylcarbamoyl)propanoic acid, trifluoroacetic acid is studied for its potential interactions with enzymes and proteins. It can serve as a model compound for understanding amino acid derivatives.
Medicine
In medicine, this compound may have potential applications in drug development. Its ability to interact with biological molecules makes it a candidate for therapeutic research.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including catalysis and material science.
Mecanismo De Acción
The mechanism of action of (2S)-2-amino-3-(dimethylcarbamoyl)propanoic acid, trifluoroacetic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins, while the carbamoyl group can interact with enzymes. The trifluoroacetic acid moiety may enhance the compound’s stability and reactivity.
Comparación Con Compuestos Similares
Similar Compounds
Trifluoroacetic Acid: A strong acid used in various chemical reactions.
Dimethylcarbamoyl Chloride: Used in the synthesis of carbamates.
Amino Acids: Building blocks of proteins with similar structural features.
Uniqueness
The combination of an amino acid derivative with trifluoroacetic acid and a dimethylcarbamoyl group makes this compound unique. Its multifaceted structure allows for diverse applications and interactions, setting it apart from other similar compounds.
Propiedades
Fórmula molecular |
C8H13F3N2O5 |
|---|---|
Peso molecular |
274.19 g/mol |
Nombre IUPAC |
(2S)-2-amino-4-(dimethylamino)-4-oxobutanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C6H12N2O3.C2HF3O2/c1-8(2)5(9)3-4(7)6(10)11;3-2(4,5)1(6)7/h4H,3,7H2,1-2H3,(H,10,11);(H,6,7)/t4-;/m0./s1 |
Clave InChI |
LOZCHNLBYREUQI-WCCKRBBISA-N |
SMILES isomérico |
CN(C)C(=O)C[C@@H](C(=O)O)N.C(=O)(C(F)(F)F)O |
SMILES canónico |
CN(C)C(=O)CC(C(=O)O)N.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl N-[3-(4-bromophenyl)-1-(2-hydroxyethyl)-1H-pyrazol-5-yl]carbamate](/img/structure/B13585683.png)
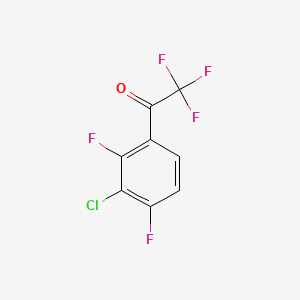

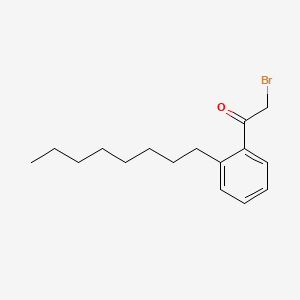
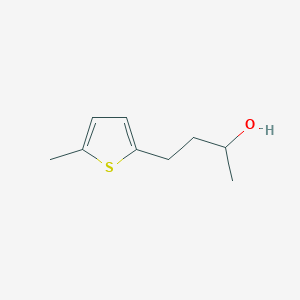

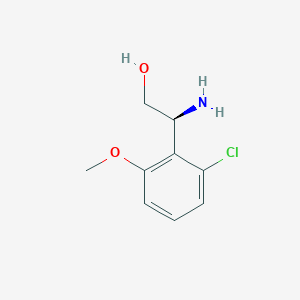
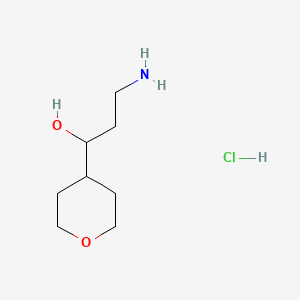
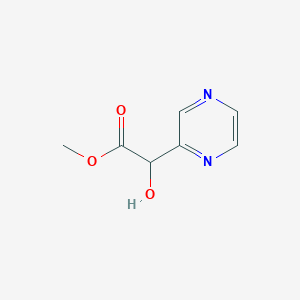
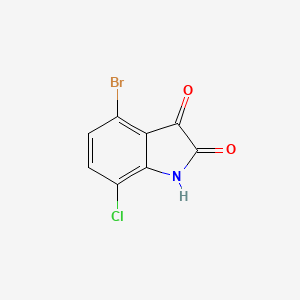

![2-(diethylamino)-N-{1,3-dimethyl-2-oxabicyclo[2.1.1]hexan-4-yl}acetamide](/img/structure/B13585757.png)
![N-[(4-Chlorophenyl)methyl]-N'-[2-(piperazin-1-YL)ethyl]ethanediamide](/img/structure/B13585773.png)

